molecular formula C19H22KN3O4S B1260440 potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B1260440
M. Wt: 427.6 g/mol
InChI Key: QRSPJBLLJXVPDD-MABVEAAUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hetacillin Potassium is the potassium salt of hetacillin, a semi-synthetic penicillin antibiotic with bactericidal activity. Hetacillin is a prodrug that is converted to ampicillin via esterases. Ampicillin binds to and inactivated penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.

Scientific Research Applications

Structural Analysis and Stability

  • The compound's crystal structure has been analyzed, revealing that potassium cations interact with carboxylate and hydroxy groups, forming one-dimensional ionic columns arranged in layers. This structure contributes to its chemical stability, even in solid state, despite its inherent hydrolytic instability (Fujii et al., 2010).

Interaction with Metal Ions

  • Potentiometric, UV, and 1H NMR studies indicate that the compound forms complexes with Cu2+ ions in aqueous solutions. These studies help understand the chemical behavior and potential applications of the compound in metal ion binding and sequestration (Cardiano et al., 2017).

Crystallization Processes

  • Research on the crystallization process of similar compounds in different aqueous solutions provides insights into the thermodynamics and solubility properties. Such studies are crucial for the development of efficient crystallization methods for pharmaceutical and chemical applications (Su & Wang, 2010).

Analyzing Complexation Reactions

  • Studies on the complexation reactions between the compound and various cations in different solvents like methanol have been conducted. These studies are vital for understanding the chemical interactions and potential applications in fields like catalysis and material science (Helmy et al., 2017).

Crystal Packing and Energy Calculations

  • The crystal structure and packing energy calculations of related compounds reveal the nature and ranking of stabilizing intermolecular interaction energies. Such analyses are important for designing compounds with desired physical and chemical properties (Saouane et al., 2013).

Corrosion Inhibition Studies

  • The compound and its derivatives have been studied for their corrosion inhibition properties on mild steel, which is significant for industrial applications in corrosion prevention (Eddy et al., 2007).

Pharmaceutical and Medicinal Chemistry

  • Research has been conducted on the synthesis and characterization of complexes and derivatives of the compound. Such studies are essential for the development of new pharmaceuticals and understanding the medicinal properties of these compounds (Al-Masoudi et al., 2015).

Properties

Molecular Formula

C19H22KN3O4S

Molecular Weight

427.6 g/mol

IUPAC Name

potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12?,13+,16-;/m1./s1

InChI Key

QRSPJBLLJXVPDD-MABVEAAUSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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